3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid
Description
3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole-derived heterocyclic compound featuring a methylhydrazinylmethyl substituent at the 4-position and dual methyl groups at the 3- and 5-positions. Pyrrole derivatives are well-documented for their biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . Structural modifications, such as the introduction of hydrazine groups, can modulate electronic and steric effects, influencing reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(2-methylhydrazinyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5-7(4-11-10-3)6(2)12-8(5)9(13)14/h10-12H,4H2,1-3H3,(H,13,14) |
InChI Key |
FDDAQNRHTGSARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1CNNC)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole with formaldehyde and 2-methylhydrazine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole alcohols.
Scientific Research Applications
3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrole Carboxylic Acid Derivatives
*Calculated based on molecular formula.
†Hypothesized based on structural similarity to 1H-pyrrole-2-carboxylic acid .
‡Predicted via LogP calculations (isopropyl group increases hydrophobicity).
Key Observations:
Hydrazine derivatives are known for redox activity, which may influence antioxidant or pro-drug applications.
Carboxylic Acid vs. Ester Derivatives :
- The dicarboxylic acid analogue (Table 1, row 3) lacks the hydrazine side chain but exhibits strong metal-chelating capabilities, relevant for catalysis or biomimetic studies .
- The methoxycarbonyl ethyl substituent in the ester derivative (Table 1, row 4) enhances metabolic stability, a critical factor in drug design .
Biological Activity: Unsubstituted 1H-pyrrole-2-carboxylic acid demonstrates quorum sensing inhibition (QSI) in Pseudomonas aeruginosa (IC₅₀ ~25 µg/mL) by downregulating virulence genes . The target compound’s methylhydrazine group may enhance target specificity or potency, though experimental validation is required.
Biological Activity
3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article aims to explore the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted at the 3 and 5 positions with methyl groups, and a hydrazine moiety at the 4 position. This unique structure may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. For instance, similar pyrrole compounds have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). In particular, compounds designed based on structural modifications have demonstrated minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mtb strains .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | <0.016 | Mycobacterium tuberculosis |
| Compound B | 0.125 | Staphylococcus aureus |
| Compound C | 0.032 | Escherichia coli |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation effectively. For instance, a related compound was reported to have an IC50 value of approximately 25 nM against specific cancer cell lines, indicating strong antiproliferative effects .
The biological activity of this compound may be attributed to its ability to interfere with key metabolic pathways in target organisms or cells. For example, studies suggest that such compounds may inhibit the biosynthesis of essential cellular components in bacteria and disrupt signaling pathways in cancer cells.
Case Study 1: Antitubercular Efficacy
In a study focusing on the efficacy of pyrrole derivatives against drug-resistant tuberculosis, researchers synthesized various compounds and tested their activity against M. tuberculosis. The results indicated that modifications to the pyrrole structure significantly enhanced antimicrobial potency while maintaining low cytotoxicity levels .
Case Study 2: Anticancer Properties
Another investigation evaluated the anticancer potential of similar pyrrole derivatives on human cancer cell lines. The study found that certain substitutions on the pyrrole ring led to increased activity against breast and lung cancer cell lines, with IC50 values suggesting effective inhibition of cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
